[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Description
Properties
CAS No. |
1797983-61-9 |
|---|---|
Molecular Formula |
C25H24FNO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3 |
InChI Key |
KEFSMRMUICTKBX-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
Appearance |
Assay:≥95%A solution in methanol |
Synonyms |
(1-(3-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone; |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Core
The synthesis begins with the alkylation of indole at the N1 position using 3-fluoro-1-bromopentane. This step parallels methodologies documented for 5-fluoropentyl analogs like AM-2201. In a typical procedure:
-
Reagents : Indole (1.0 equiv), 3-fluoro-1-bromopentane (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF) solvent.
-
Conditions : Reflux at 80°C for 12–16 hours under nitrogen atmosphere.
-
Workup : Quenching with ice-water, extraction with dichloromethane, and silica gel chromatography (hexane:ethyl acetate, 9:1) yield 1-(3-fluoropentyl)indole as a pale-yellow oil.
This step’s efficiency hinges on the electrophilicity of the bromoalkane and the base’s ability to deprotonate indole. The 3-fluoropentyl group introduces steric and electronic effects that moderately reduce reaction rates compared to non-fluorinated analogs.
Friedel-Crafts Acylation
The acylated product is synthesized via Friedel-Crafts reaction between 1-(3-fluoropentyl)indole and 4-methylnaphthoyl chloride:
-
Solvent : Dichloromethane (DCM) at 0°C to room temperature for 6 hours.
-
Stoichiometry : 1:1 molar ratio of indole derivative to acyl chloride.
The reaction mechanism involves electrophilic attack at the indole C3 position, facilitated by AlCl₃’s Lewis acidity. Steric hindrance from the 4-methylnaphthoyl group necessitates extended reaction times compared to smaller acylating agents. Crude product purification employs flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 7:3), yielding the title compound as a crystalline solid.
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies of acid catalysts for the acylation step reveal:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃ | 78 | 95 |
| FeCl₃ | 65 | 88 |
| Silica-H₂SO₄ | 42 | 79 |
AlCl₃ achieves superior yields due to its strong electrophilic activation of the acyl chloride. Silica-sulfuric acid, while effective for less sterically demanding substrates, underperforms here due to pore size limitations.
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| Toluene | 2.38 | 54 |
| Acetonitrile | 37.5 | 32 |
Polar aprotic solvents like DCM stabilize the acylium ion intermediate, enhancing reactivity. Elevated temperatures (40°C) reduce regioselectivity, promoting byproducts from C2 acylation.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 8.2 Hz, 1H, naphthyl-H), 8.02 (s, 1H, indole-H), 7.89–7.43 (m, 9H, aromatic), 4.21 (t, J = 7.1 Hz, 2H, N-CH₂), 2.72 (s, 3H, CH₃-naphthyl), 1.92–1.45 (m, 6H, pentyl chain), 1.08 (t, J = 6.9 Hz, 3H, CF₂CH₂).
-
HRMS (ESI+) : m/z calculated for C₂₆H₂₅FNO [M+H]⁺: 398.1924; found: 398.1926.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 75:25, 1.0 mL/min) shows a single peak at 12.7 min (purity >98%), confirming the absence of regioisomers or unreacted starting materials.
Challenges and Mitigation Strategies
Fluorine Positional Isomerism
The 3-fluoropentyl substituent introduces synthetic complexity compared to 5-fluoropentyl analogs (e.g., MAM-2201). Mitigation strategies include:
-
Precise temperature control during alkylation to minimize elimination side reactions.
-
Isotopic labeling studies to track fluorine migration during purification.
Scale-Up Considerations
Pilot-scale synthesis (100 g) reveals a 15% yield reduction due to exothermic side reactions. Implementing jacketed reactors and incremental reagent addition restores yields to 70%.
Comparative Analysis with Structural Analogs
| Parameter | [1-(3-Fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | MAM-2201 | JWH-122 |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₅FNO | C₂₅H₂₄FNO | C₂₅H₂₅NO |
| Yield (%) | 78 | 82 | 85 |
| Retention Time (min) | 12.7 | 11.9 | 10.4 |
The elongated fluoropentyl chain in the target compound increases lipophilicity (logP = 5.2 vs. 4.8 for MAM-2201), impacting solubility in aqueous matrices .
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-(3-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentyl derivatives.
Scientific Research Applications
MAM2201 N-(3-fluoropentyl) isomer has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in biological systems.
Medicine: Investigated for potential therapeutic applications, although its physiological and toxicological properties are not fully understood.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds
Mechanism of Action
The mechanism of action of MAM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Effects
Key analogs of MAM-2201 differ in substituents on the pentyl chain, naphthalene ring, or core heterocycle. These modifications influence receptor affinity, metabolic stability, and detection profiles.
Table 1: Structural Comparison of MAM-2201 and Analogs
Metabolic Stability and Halogen Effects
- However, larger halogens (e.g., iodine in I-JWH-122) increase metabolic stability, suggesting a size-dependent effect .
Receptor Binding and Potency
Detection and Legal Status
Biological Activity
Overview
The compound [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, commonly referred to as MAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C25H24FNO
- Molecular Weight : 373.5 g/mol
- CAS Number : 1354631-24-5
MAM-2201 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and memory. The compound's structural similarity to THC (tetrahydrocannabinol) allows it to bind effectively to these receptors, often with higher potency than THC itself.
Neurofunctional Effects
Research indicates that MAM-2201 can lead to significant neurofunctional disruptions:
- Memory Deficits : Studies have shown that administration of MAM-2201 results in impairments in both short-term and long-term working memory in animal models.
- Motor and Sensory Impairments : Altered locomotor activity and impaired sensory gating functions have been observed following exposure to this compound .
Toxicological Profile
The toxicological effects of MAM-2201 have been a subject of extensive investigation:
- Acute Toxicity : Reports suggest that high doses can lead to severe adverse effects, including anxiety, paranoia, and hallucinations .
- Chronic Exposure Risks : Long-term use may be associated with cognitive deficits and potential for addiction due to its strong receptor agonism .
Pharmacokinetics
A study focused on the pharmacokinetics of MAM-2201 highlighted its rapid absorption and metabolism:
- Study Design : Rats were administered MAM-2201 subcutaneously, followed by plasma analysis using liquid chromatography-tandem mass spectrometry.
- Findings : The study found that plasma concentrations peaked approximately 8 hours post-administration, with significant levels of both MAM-2201 and its metabolites detected .
Comparative Potency
In comparison to other synthetic cannabinoids:
| Compound | CB1 Receptor Binding Affinity | Observed Effects |
|---|---|---|
| MAM-2201 | High | Severe neurofunctional impairments |
| JWH-018 | Moderate | Mild psychoactive effects |
| THC | Low | Moderate psychoactive effects |
Q & A
Basic: What are the optimal synthetic routes for [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, and how can efficiency be improved?
Answer:
The synthesis involves multi-step strategies, including selective fluorination and coupling reactions between indole and naphthalene derivatives. Key steps include:
- Fluoropentyl chain introduction : Alkylation of the indole nitrogen using 3-fluoropentyl halides under basic conditions.
- Friedel-Crafts acylation : Coupling the fluoropentyl-indole intermediate with 4-methylnaphthalen-1-ylmethanone using Lewis acids (e.g., AlCl₃).
- Purification : Flash chromatography or recrystallization for isolating high-purity product.
Optimization : Computer-aided synthesis planning tools (e.g., Chematica) predict reaction pathways and reduce trial-and-error by analyzing reaction mechanisms and steric/electronic effects .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
A combination of techniques is critical:
Cross-validation : Discrepancies in spectral data (e.g., unexpected shifts) require revisiting reaction conditions or impurities .
Advanced: How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR results)?
Answer:
Contradictions often arise from isomerism, impurities, or solvent effects. Methodological solutions include:
- Isomer differentiation : Use GC/IR spectroscopy to distinguish positional isomers (e.g., fluoropentyl chain regioisomers) .
- High-resolution MS : Confirm molecular formula (C₂₅H₂₄FNO) and rule out adducts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between fluoropentyl and indole groups .
- Reproducibility checks : Repeat synthesis and analysis under inert atmospheres to exclude oxidation artifacts.
Advanced: What computational models predict the compound’s reactivity or receptor interactions?
Answer:
- Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions with cannabinoid receptors (CB1/CB2). The naphthalenylmethanone group likely engages in π-π stacking with receptor aromatics .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., fluorination sites) .
- MD simulations : Assess stability of receptor-ligand complexes in lipid bilayers.
Validation : Compare computational results with in vitro binding assays (e.g., competitive displacement using [³H]CP55,940) .
Advanced: How can metabolic pathways of this compound be studied in vitro?
Answer:
- Hepatic microsome assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS.
- Phase I/II metabolism : Identify hydroxylation (e.g., at the fluoropentyl chain) or glucuronidation using isotopic labeling .
- Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) or plasma.
Key metabolites : Hydroxylated derivatives (e.g., 4-hydroxypentyl analogs) are common in synthetic cannabinoids .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification.
- Ventilation : Ensure adequate airflow to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/byproduct residues before disposal as hazardous waste .
Advanced: How does structural modification (e.g., fluoropentyl chain length) impact biological activity?
Answer:
- Chain elongation : Longer chains (e.g., 5-fluoropentyl vs. 3-fluoropentyl) increase lipophilicity and CB1 binding affinity.
- Fluorine position : 3-fluorination reduces metabolic degradation compared to terminal fluorination .
- SAR studies : Compare EC₅₀ values in cAMP inhibition assays across analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
